molecular formula C10H8BrNO2S B3596217 5-bromo-N-[(furan-2-yl)methyl]thiophene-2-carboxamide

5-bromo-N-[(furan-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B3596217
M. Wt: 286.15 g/mol
InChI Key: YCGVOLOFZCYQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(furan-2-yl)methyl]thiophene-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a bromine atom and a furan ring attached via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(furan-2-yl)methyl]thiophene-2-carboxamide typically involves the bromination of a thiophene derivative followed by the introduction of the furan moiety. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step. The reaction conditions often involve refluxing in an organic solvent such as carbon tetrachloride (CCl4) with a radical initiator like azobisisobutyronitrile (AIBN) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(furan-2-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a sulfone.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(furan-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The furan and thiophene rings contribute to its binding affinity and specificity. The bromine atom can participate in halogen bonding, enhancing its interaction with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[(furan-2-yl)methyl]thiophene-2-carboxamide is unique due to its combination of furan and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c11-9-4-3-8(15-9)10(13)12-6-7-2-1-5-14-7/h1-5H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGVOLOFZCYQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[(furan-2-yl)methyl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[(furan-2-yl)methyl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[(furan-2-yl)methyl]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[(furan-2-yl)methyl]thiophene-2-carboxamide
Reactant of Route 5
5-bromo-N-[(furan-2-yl)methyl]thiophene-2-carboxamide
Reactant of Route 6
5-bromo-N-[(furan-2-yl)methyl]thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.